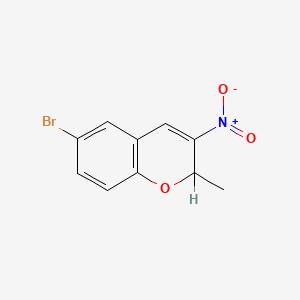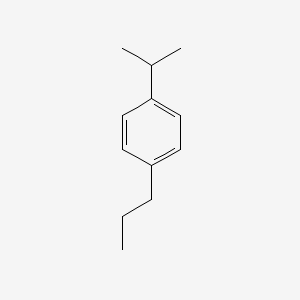
Benzene, 1-(1-methylethyl)-4-propyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(1-methylethyl)-4-propyl, also known as p-cymene, is an aromatic hydrocarbon with the molecular formula C10H14. It is a naturally occurring compound found in essential oils of various plants, including thyme and cumin. This compound is characterized by a benzene ring substituted with an isopropyl group at the 1-position and a propyl group at the 4-position. It is a colorless liquid with a pleasant, citrus-like aroma and is used in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzene, 1-(1-methylethyl)-4-propyl can be synthesized through several methods. One common synthetic route involves the alkylation of benzene with propylene in the presence of a catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound typically involves the catalytic dehydrogenation of cumene. This process is carried out at elevated temperatures and pressures in the presence of a catalyst, such as chromium oxide (Cr2O3) or platinum (Pt), to achieve high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-(1-methylethyl)-4-propyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-cymene hydroperoxide, which is an intermediate in the production of other chemicals.
Reduction: Reduction reactions can convert it to the corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Major Products Formed
- p-Cymene hydroperoxide p-Cymene alcohols or alkanes
Substitution: Nitro-p-cymene, sulfonated p-cymene, halogenated p-cymene
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(1-methylethyl)-4-propyl has a wide range of scientific research applications:
Chemistry: It is used as a solvent and a starting material for the synthesis of various organic compounds.
Biology: It exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown its potential as an anti-inflammatory and antioxidant agent.
Wirkmechanismus
The mechanism of action of benzene, 1-(1-methylethyl)-4-propyl involves its interaction with cellular components. It exerts its effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. Additionally, it can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cumene (isopropylbenzene): Similar structure but lacks the propyl group.
Toluene (methylbenzene): Contains a methyl group instead of isopropyl and propyl groups.
Ethylbenzene: Contains an ethyl group instead of isopropyl and propyl groups.
Uniqueness
Benzene, 1-(1-methylethyl)-4-propyl is unique due to its dual substitution pattern, which imparts distinct chemical and physical properties. Its combination of isopropyl and propyl groups enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
22975-62-8 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
1-propan-2-yl-4-propylbenzene |
InChI |
InChI=1S/C12H18/c1-4-5-11-6-8-12(9-7-11)10(2)3/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
FRGDRCOOSXPXDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


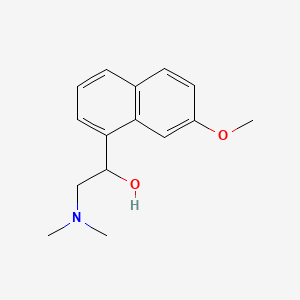


![4-(dimethylamino)-N-[(1S,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B13942718.png)
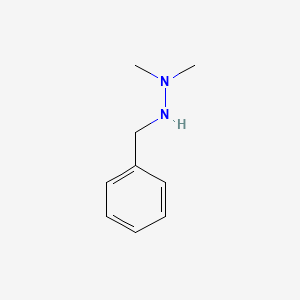
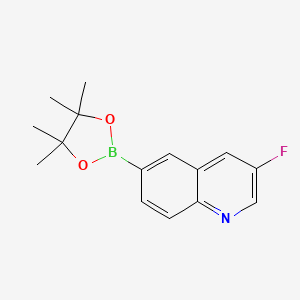
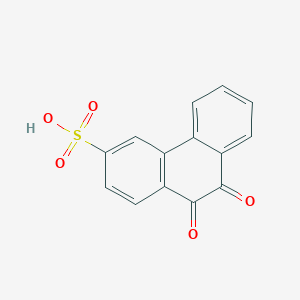




![Tert-butyl 3-[4-({[3-(methoxycarbonyl)-2-nitrophenyl]methylene}amino)phenyl]piperidine-1-carboxylate](/img/structure/B13942757.png)
![2-[3-(3-Methyl-4-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13942766.png)
